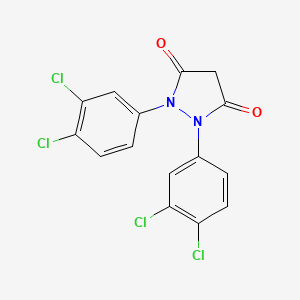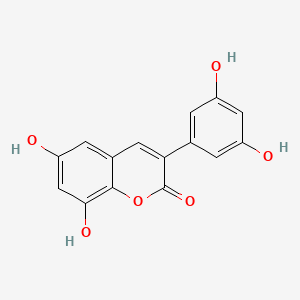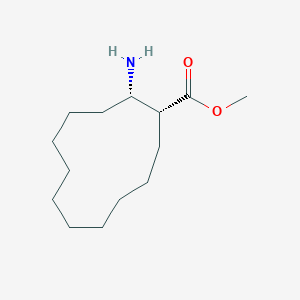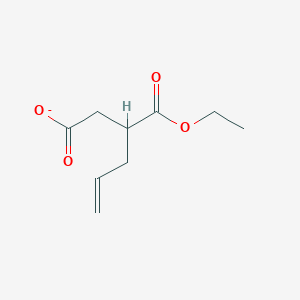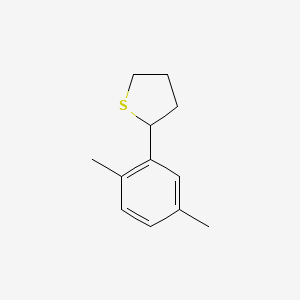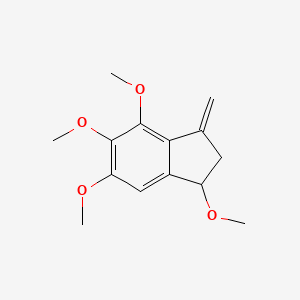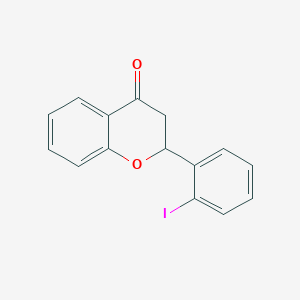![molecular formula C8H10O2 B12603916 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane CAS No. 916793-93-6](/img/structure/B12603916.png)
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane: is a complex organic compound with the molecular formula C8H10O2 It is characterized by its unique tetracyclic structure, which includes multiple ring systems and ether linkages
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the use of a diene and a dienophile in a Diels-Alder reaction, followed by subsequent ring-closing reactions to form the tetracyclic structure. The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization to obtain the pure compound. The choice of starting materials and reaction conditions can be optimized to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions: 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce specific functional groups within the molecule.
Substitution: Nucleophilic substitution reactions can occur at specific positions within the tetracyclic structure, often facilitated by the presence of a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, and alcohols under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
3,9-Dioxatricyclo[5.3.0.01,5]decane: Similar structure but lacks some of the ring systems present in 3,9-Dioxatetracyclo[5.3.0.01,5.02,4]decane.
3,9-Dioxabicyclo[5.3.0]decane: Contains fewer rings and a simpler structure compared to this compound.
Uniqueness: this compound is unique due to its highly complex tetracyclic structure, which imparts distinct chemical and physical properties. This complexity makes it a valuable compound for studying intricate reaction mechanisms and for developing novel materials and pharmaceuticals.
特性
CAS番号 |
916793-93-6 |
|---|---|
分子式 |
C8H10O2 |
分子量 |
138.16 g/mol |
IUPAC名 |
3,9-dioxatetracyclo[5.3.0.01,5.02,4]decane |
InChI |
InChI=1S/C8H10O2/c1-4-2-9-3-8(4)5(1)6-7(8)10-6/h4-7H,1-3H2 |
InChIキー |
LVMXJTDUOONYTI-UHFFFAOYSA-N |
正規SMILES |
C1C2COCC23C1C4C3O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[5-(4-Methoxyphenyl)thiophen-3-yl]acetonitrile](/img/structure/B12603836.png)
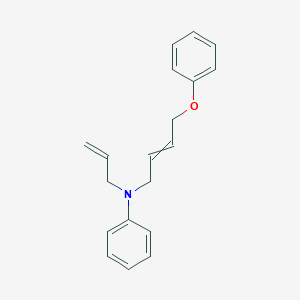
![2,2-Bis(2',4',6'-trimethyl[1,1'-biphenyl]-4-yl)-2H-imidazo[4,5-c]pyridine](/img/structure/B12603843.png)
![5-[4-(Pentylsulfanyl)-1,2,5-thiadiazol-3-YL]pyrimidine](/img/structure/B12603850.png)
![10-Iodo-3-(iodomethyl)-3,4-dihydro-1H-[1,4]oxazino[4,3-a]indol-1-one](/img/structure/B12603851.png)

![2H-Pyran, tetrahydro-2-[[2-(2-propenyl)phenyl]methoxy]-](/img/structure/B12603864.png)
